molecular formula C7H16ClN B138099 4-Ethylpiperidine hydrochloride CAS No. 152135-08-5

4-Ethylpiperidine hydrochloride

Cat. No.: B138099
CAS No.: 152135-08-5
M. Wt: 149.66 g/mol
InChI Key: YDEDPBSOZYZWTH-UHFFFAOYSA-N
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Description

4-Ethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine hydrochloride can be synthesized through various methods. One common method involves the alkylation of piperidine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

  • Piperidine is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).
  • The reaction mixture is heated to facilitate the alkylation process.
  • The resulting product is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of 4-Ethylpiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Ethylpiperidine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine: The parent compound of 4-Ethylpiperidine hydrochloride, widely used in organic synthesis.

    4-Methylpiperidine: Similar structure with a methyl group instead of an ethyl group.

    4-Phenylpiperidine: Contains a phenyl group, used in the synthesis of pharmaceuticals.

Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDPBSOZYZWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634251
Record name 4-Ethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152135-08-5
Record name 4-Ethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylpiperidine hydrochloride
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4-Ethylpiperidine hydrochloride
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4-Ethylpiperidine hydrochloride
Reactant of Route 4
4-Ethylpiperidine hydrochloride
Reactant of Route 5
4-Ethylpiperidine hydrochloride
Reactant of Route 6
4-Ethylpiperidine hydrochloride

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